molecular formula C24H34N2O2S B4283181 1-(4-tert-butylbenzyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine

1-(4-tert-butylbenzyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine

Cat. No. B4283181
M. Wt: 414.6 g/mol
InChI Key: SUACDEUZPIEBSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-tert-butylbenzyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine, also known as TASP0410458, is a chemical compound that has gained attention due to its potential use in scientific research. This compound belongs to the class of piperazine derivatives and has been studied for its mechanism of action and potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(4-tert-butylbenzyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine involves its binding to the serotonin 5-HT7 receptor. This receptor belongs to the G protein-coupled receptor family and is coupled to the Gs protein. Upon activation, the receptor stimulates the production of cyclic adenosine monophosphate (cAMP), which leads to the activation of downstream signaling pathways. 1-(4-tert-butylbenzyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine has been found to act as an antagonist of the 5-HT7 receptor, which inhibits the production of cAMP and downstream signaling pathways.
Biochemical and Physiological Effects:
1-(4-tert-butylbenzyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine has been found to have various biochemical and physiological effects. In vitro studies have shown that 1-(4-tert-butylbenzyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine inhibits the binding of serotonin to the 5-HT7 receptor with a high affinity. In vivo studies have shown that 1-(4-tert-butylbenzyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine has anxiolytic and antidepressant-like effects in animal models. Furthermore, 1-(4-tert-butylbenzyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine has been found to improve memory and cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-tert-butylbenzyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine in lab experiments is its high affinity for the serotonin 5-HT7 receptor. This allows for precise targeting of the receptor and inhibition of downstream signaling pathways. Another advantage is its potential use as a therapeutic agent for neuropsychiatric disorders. However, one of the limitations of using 1-(4-tert-butylbenzyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine is its potential off-target effects on other receptors. Therefore, careful consideration should be given to the dosages used in lab experiments.

Future Directions

There are several future directions for the study of 1-(4-tert-butylbenzyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine. One direction is to further investigate its potential therapeutic use in neuropsychiatric disorders. Another direction is to study its effects on other serotonin receptors and their downstream signaling pathways. Furthermore, the development of more selective and potent compounds that target the 5-HT7 receptor could lead to the development of more effective therapeutic agents.

Scientific Research Applications

1-(4-tert-butylbenzyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine has been studied for its potential use in various scientific research applications. One of the primary applications of this compound is in the field of neuroscience. 1-(4-tert-butylbenzyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine has been found to bind to the serotonin 5-HT7 receptor, which is involved in the regulation of mood, cognition, and sleep. This receptor has been implicated in various neuropsychiatric disorders such as depression, anxiety, and schizophrenia. Therefore, 1-(4-tert-butylbenzyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine has been studied as a potential therapeutic agent for these disorders.

properties

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-4-(4-propan-2-ylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O2S/c1-19(2)21-8-12-23(13-9-21)29(27,28)26-16-14-25(15-17-26)18-20-6-10-22(11-7-20)24(3,4)5/h6-13,19H,14-18H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUACDEUZPIEBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-tert-butylbenzyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-(4-tert-butylbenzyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine
Reactant of Route 3
Reactant of Route 3
1-(4-tert-butylbenzyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine
Reactant of Route 4
Reactant of Route 4
1-(4-tert-butylbenzyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine
Reactant of Route 5
Reactant of Route 5
1-(4-tert-butylbenzyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine
Reactant of Route 6
Reactant of Route 6
1-(4-tert-butylbenzyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.